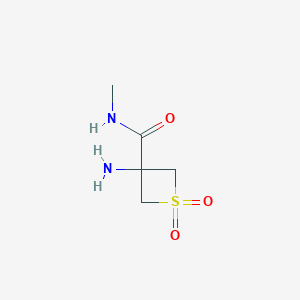

3-amino-N-methyl-1,1-dioxo-thietane-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N,S-containing heterocycles is described in the first paper, where a piperidinium derivative undergoes aminomethylation with primary amines and excess formaldehyde to yield 3,5,7,11-tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene-9-carboxamides with moderate yields of 36–52% . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest, possibly involving a Mannich reaction as a key step.

Molecular Structure Analysis

The second paper does not directly discuss the molecular structure of 3-amino-N-methyl-1,1-dioxo-thietane-3-carboxamide but provides valuable NMR spectral data for related compounds . The presence of amino and carboxamide groups is evident from the characteristic NMR signals, which could be expected in the compound of interest as well. These signals include sharp singlets for the amino group and variable signals for the carboxamide NH group, depending on the substituent's structure.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3-amino-N-methyl-1,1-dioxo-thietane-3-carboxamide. However, the described compounds in the papers undergo aminomethylation and condensation reactions , which are common in the synthesis of N,S-containing heterocycles and could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The third paper describes the synthesis of a compound with a similar functional group, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, and provides crystal structure data . This information, along with the antimicrobial activity mentioned in the second paper , suggests that compounds with similar structures may exhibit biological activity and possess distinct physical properties, such as crystal system and space group parameters.

Applications De Recherche Scientifique

Chemistry and Biochemistry of Related Compounds

Acrylamide, a compound with some structural similarities to 3-amino-N-methyl-1,1-dioxo-thietane-3-carboxamide, has been extensively studied for its presence in foods and its potential health effects. Research has focused on understanding its formation, distribution in food, and its role in human health, highlighting the importance of developing a better understanding of the chemistry and biology of such compounds in general, including their impact in a food matrix, to improve food processing and decrease content in the diet (Friedman, 2003).

Pharmacological Applications

The AMPK activator AICAr is another compound explored for its physiological and pharmacological effects, including metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. This reflects the ongoing interest in compounds with potential therapeutic applications, emphasizing the need to understand both their AMPK-dependent and independent effects (Visnjic et al., 2021).

Toxicological and Safety Considerations

The toxicological profiles and safety considerations of compounds like acrylamide have been a subject of significant research interest, particularly regarding their neurotoxicity, reproductive toxicity, genotoxicity/clastogenicity, and carcinogenicity. Such studies underscore the importance of comprehensive toxicological evaluations for related compounds to ensure public health safety (Friedman, 2003).

Propriétés

IUPAC Name |

3-amino-N-methyl-1,1-dioxothietane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7-4(8)5(6)2-11(9,10)3-5/h2-3,6H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVUYSXZRIASGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CS(=O)(=O)C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2547655.png)

![(Z)-2-Cyano-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2547661.png)

![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547667.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2547669.png)

![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2547674.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547676.png)